1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- Position 1: A methyl group, reducing steric hindrance compared to bulkier substituents like benzyl or aryl groups.
Properties
CAS No. |
1226445-23-3 |
|---|---|
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.51 |
IUPAC Name |
3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |
InChI Key |
WAFZHISQMLXDQW-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The morpholino group and halogenated positions (if present) are primary sites for nucleophilic substitution. For example:
-
Amination : Reacting with primary or secondary amines under reflux conditions (e.g., ethanol, 80°C) substitutes morpholine with alkyl/aryl amines .
-
Alkoxylation : Treatment with alkoxide ions replaces morpholine with methoxy or ethoxy groups.
Table 1: Nucleophilic Substitution Reactions
Electrophilic Aromatic Substitution
The pyrazolo[3,4-d]pyrimidine core undergoes electrophilic substitution at electron-rich positions:
-
Halogenation : Chlorination or bromination occurs at the C3 position using POCl₃ or NBS (AIBN catalyst) .
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 .
Table 2: Electrophilic Substitution Outcomes
| Reaction | Reagents | Position Modified | Product Application |
|---|---|---|---|
| Chlorination | POCl₃, PCl₅, 110°C | C3 | Intermediate for kinase inhibitors |
| Bromination | NBS, AIBN, CCl₄ | C3 | Cross-coupling precursors |
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | Antibacterial agents |
Cross-Coupling Reactions
The compound participates in Pd-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura : Boronic acids couple at halogenated positions (e.g., C3-Cl) using Pd(PPh₃)₄/Na₂CO₃ .
-
Buchwald-Hartwig : Aryl halides form C–N bonds with amines.
Table 3: Cross-Coupling Efficiency
| Coupling Type | Catalyst System | Substrate | Yield | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | 3-Bromo derivative | 89% | >95% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Chloro analog | 78% | 90% |
Functional Group Transformations
-
Oxidation : The morpholine ring oxidizes to morpholine N-oxide using mCPBA.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines .
Stability and Reactivity Insights
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with morpholine ring opening observed.
-
Thermal Stability : Stable up to 200°C, but decomposition occurs above 250°C.
Comparative Reactivity with Analogues
The morpholino group enhances solubility and moderates reactivity compared to piperidine or pyrrolidine analogues. For example:
Table 4: Substituent Effects on Reactivity
| Substituent | Reaction Rate (vs morpholino) | Solubility (mg/mL) |
|---|---|---|
| Morpholine | 1.0 (reference) | 12.4 |
| Piperidine | 1.3 | 8.2 |
| Pyrrolidine | 0.7 | 10.1 |
Scientific Research Applications
1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolo[3,4-d]pyrimidine compound that has a pyrazolo ring fused with a pyrimidine moiety and also contains morpholine and phenyl substituents. It has a molecular weight of approximately 342.4 g/mol. The presence of both the morpholine and pyrazolo[3,4-d]pyrimidine structures allows for diverse interactions within biological systems, setting it apart from other similar compounds.
Scientific Research Applications
this compound has demonstrated significant biological activity and has been studied for its potential as an inhibitor of specific enzymes and receptors. The pyrazolo[3,4-d]pyrimidine scaffold is known for its bioactive properties, making it a candidate for drug development against various diseases, including cancer and inflammatory conditions.
Potential Applications
- Enzyme Inhibition or Receptor Modulation Interaction studies have shown that this compound can bind to various molecular targets within biological systems. These interactions often involve enzyme inhibition or receptor modulation, which are critical for its pharmacological effects. Understanding these interactions helps elucidate the compound's mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituents at positions 1, 4, and 6. Below is a detailed comparison:
Pharmacological and Physicochemical Properties
Key Differences and Implications
Position 4 Substituents: Morpholino (target): Enhances solubility and hydrogen bonding vs. chloro (electron-withdrawing, reduces reactivity) or piperazinyl (basic, impacts pharmacokinetics) . Furan-2-yl (PPY22): Introduces aromaticity for PET imaging applications .
Position 6 Substituents :
- N-Phenyl (target): Balances lipophilicity and π-π interactions vs. NH₂ (polar, reduces bioavailability) or indolylethyl (bulky, may target CNS receptors) .
Synthetic Routes :
Biological Activity
1-Methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. Its unique structural features, including a morpholine moiety and a pyrazolo ring fused with a pyrimidine, contribute to its pharmacological properties.
- Molecular Formula : C24H20N4O4S
- Molecular Weight : 460.5 g/mol
The compound's structure allows for diverse interactions within biological systems, making it a candidate for drug development against various diseases, including cancer and inflammatory conditions.
This compound has been studied for its ability to interact with various molecular targets. These interactions often involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling.
Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic potential.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Activity
This compound has demonstrated significant anticancer properties. In vitro studies show:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
- Mean Growth Percentage Inhibition :
- HeLa Cells: 38.44%
- HepG2 Cells: 54.25%
- Mean Growth Percentage Inhibition :
This indicates a selective inhibitory effect on cancer cells while exhibiting minimal toxicity towards normal fibroblasts.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:
- Alkyl and Aryl Substituents : The introduction of different alkyl or aryl groups at specific positions alters the inhibitory potency against target enzymes.
Comparative Analysis with Related Compounds
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine | 0.293 | Weak TRKA Inhibitor |
| 1-Methyl Compound | Pyrazolo[3,4-d]pyrimidine | Not specified | Anticancer and Anti-inflammatory |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound alongside other pyrazolo derivatives. For instance:
- Study on TRKA Inhibition : A related compound demonstrated weak inhibitory activity on TRKA with an IC50 of 0.293 µM, indicating that structural modifications can enhance or diminish activity.
- Antioxidant Properties : Some derivatives exhibited antioxidant activities through various assays, further supporting their potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how is the target compound optimized for purity?
The compound is synthesized via multi-step protocols, often involving nucleophilic substitution or coupling reactions. For example, microwave-assisted Sonogashira coupling (using Pd catalysts and CuI) is employed to introduce alkynyl groups at the 3-position of the pyrazolopyrimidine core . Purification typically involves preparative TLC or column chromatography with solvents like 10% MeOH/DCM, followed by NMR (e.g., δ 8.72 ppm for aromatic protons) and HRMS for structural validation (e.g., [M+H]⁺ at m/z 444.2870) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
1H/13C NMR and HRMS are essential. Key NMR signals include:
Q. What biological targets are associated with pyrazolopyrimidine derivatives, and how is selectivity assessed?
Pyrazolopyrimidines often target kinases (e.g., CSF-1R, Mer RTK) or GPCRs (e.g., A2A adenosine receptors). Selectivity is evaluated via kinase profiling panels (e.g., IC50 for CSF-1R vs. other RTKs) and cellular assays (e.g., antiproliferative activity in glioma subtypes) . Morpholine substitutions enhance solubility and influence target engagement .
Q. How is the compound’s stability assessed under experimental conditions?
Stability is tested in DMSO stock solutions (stored at −20°C) and biological buffers (e.g., PBS at 37°C) using HPLC-PDA. Degradation products are monitored at 210–400 nm, with >95% purity required for in vitro studies .
Q. What in vitro models are used to evaluate its antitumor activity?
Patient-derived glioma cells (e.g., mesenchymal subtype E21) and established lines (e.g., HCT-116) are treated with the compound at varying concentrations (0.1–10 µM). IC50 values are calculated using MTT assays, with follow-up phenomic screening to identify subtype-specific responses .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions influence CSF-1R inhibition and glioma subtype selectivity?
The 3-iodo or alkynyl groups enhance CSF-1R binding (Ki = 4.3 nM for Mer RTK analogs), while the N-phenyl-morpholine moiety improves blood-brain barrier penetration. Mesenchymal glioma selectivity correlates with high CSF-1 ligand expression, validated via RNA-seq and IL-6 secretion assays . SAR studies show that bulkier 3-substitutions reduce off-target effects on ABL or EGFR kinases .
Q. What strategies resolve contradictions in antiproliferative data across cell lines?
Discrepancies (e.g., variable IC50 in E21 vs. other gliomas) are addressed by:
- Profiling cytokine/growth factor secretion (e.g., ELISA for CSF-1).
- CRISPR knockdown of CSF-1R to confirm target dependency.
- Single-cell RNA sequencing to identify resistant subpopulations .
Q. How are dual-targeting derivatives (e.g., A2AAR/HDAC inhibitors) designed, and what synergies are observed?
Hybrid scaffolds integrate 4-(furan-2-yl) groups for A2AAR antagonism (Ki < 100 nM) and hydroxamate chains for HDAC inhibition (IC50 = 50–200 nM). Synergy is quantified via combination index (CI) in proliferation assays, with PK studies optimizing oral bioavailability .
Q. What crystallographic data inform binding mode predictions?
X-ray structures of analogs (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-derivatives) reveal hydrophobic interactions with kinase ATP pockets. The morpholine oxygen forms hydrogen bonds with Asp816 in CSF-1R, while the pyrazolopyrimidine core occupies the hinge region .
Q. How are metabolic pathways and off-target liabilities evaluated during lead optimization?
Microsomal stability (human/rat liver microsomes) and CYP450 inhibition assays identify metabolic hotspots (e.g., morpholine N-oxidation). Off-target profiling uses Eurofins’ SafetyScreen44 panel to assess hERG, PKC, and ion channel risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
